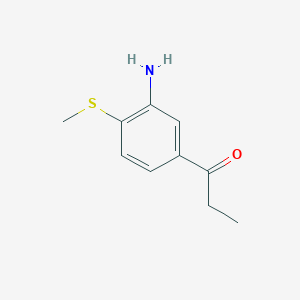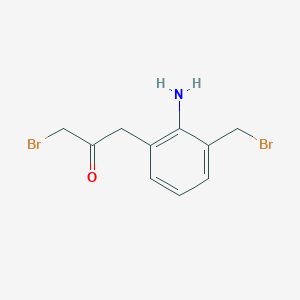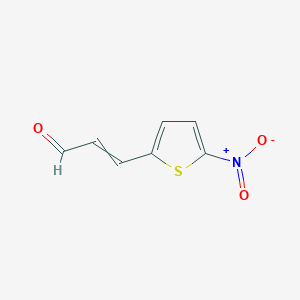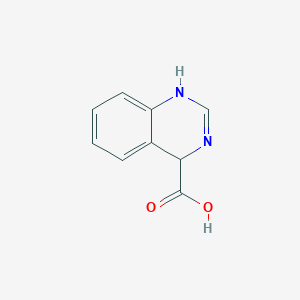
3,4-Dihydroquinazoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroquinazoline-4-carboxylic acid is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The quinazoline scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinazoline-4-carboxylic acid can be achieved through several methods. One efficient approach involves the Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. This method starts with the three-component Passerini reaction of 2-azidobenzaldehydes, benzoic acid, and isocyanides to produce azide intermediates. These intermediates are then treated sequentially with triphenylphosphine, isocyanates (or carbon disulfide), and secondary amines to yield polysubstituted 3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3,4-Dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit diverse biological activities and potential therapeutic applications .
科学研究应用
3,4-Dihydroquinazoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,4-dihydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as selective somatostatin receptor agonists, which can regulate hormone secretion and exhibit therapeutic effects in conditions like acromegaly and neuroendocrine tumors .
相似化合物的比较
Similar Compounds
3,4-Dihydroquinazolinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
4H-3,1-Benzothiazine: Another heterocyclic compound with comparable synthetic routes and biological properties.
Uniqueness
3,4-Dihydroquinazoline-4-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown remarkable potential as enzyme inhibitors and receptor agonists, distinguishing it from other similar compounds .
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
1,4-dihydroquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,8H,(H,10,11)(H,12,13) |
InChI 键 |
VZZZXZUUZCWPIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(N=CN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



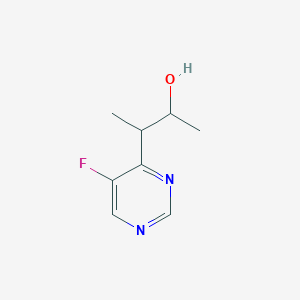
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
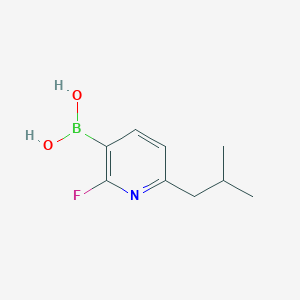
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
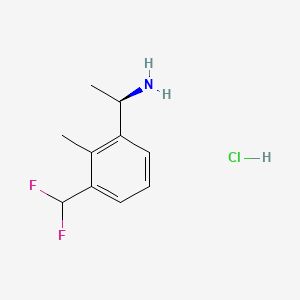
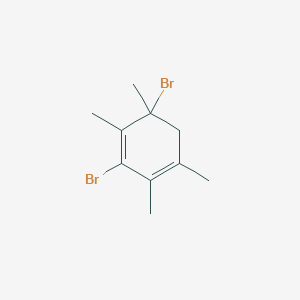
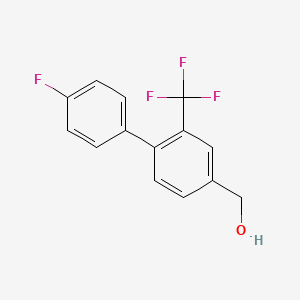
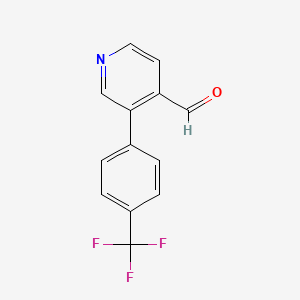
![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
